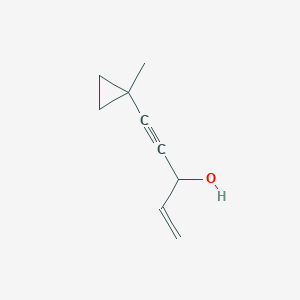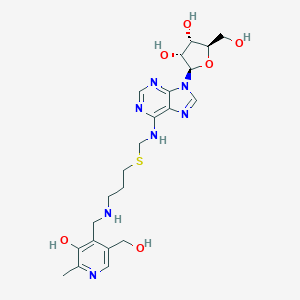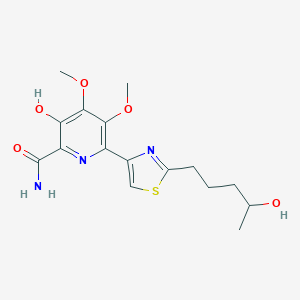
1,1,1-Triphenylsilylamine
Overview
Description
1,1,1-Triphenylsilylamine, also known as Triphenylsilanamine, is a compound with the molecular formula C18H17NSi . It has a molecular weight of 275.4198 . It is a stable, colorless solid that is soluble in organic solvents such as dimethylformamide (DMF) and toluene .
Synthesis Analysis
The synthesis of 1,1,1-Triphenylsilylamine involves the hydroamination of alkynes with N-silylamine using a bis(amidate)bis(amido)titanium (IV) precatalyst . This process results in the regioselective formation of N-silylenamines . The addition of α,β-unsaturated carbonyls to the crude mixtures followed by oxidation yields pyridines .Molecular Structure Analysis
The molecular structure of 1,1,1-Triphenylsilylamine is available as a 2D Mol file . The IUPAC Standard InChI for this compound is InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 .Physical And Chemical Properties Analysis
1,1,1-Triphenylsilylamine has a molecular weight of 275.4 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . Its exact mass is 275.113026081 g/mol and its monoisotopic mass is also 275.113026081 g/mol . The topological polar surface area of the compound is 26 Ų . It has a heavy atom count of 20 .Scientific Research Applications
Organic Compound Synthesis
- Summary of Application : TPSA is a valuable silyl amine reagent widely employed in organic synthesis . It has gained popularity in laboratory applications due to its versatility and its capacity to form stable complexes with other molecules .
Derivatization of Biological Molecules
- Summary of Application : TPSA is effective in studying biological molecules, notably proteins and nucleic acids . Its application encompasses the derivatization of biological molecules, allowing for the attachment of labels used in various applications like immunoassays, enzyme assays, and DNA sequencing .
- Methods of Application : TPSA binds covalently to proteins and nucleic acids, establishing an interaction with negatively charged groups on these molecules, facilitating the formation of stable covalent bonds . This interaction enables the attachment of fluorescent or radioactive labels to proteins, facilitating the study of their structure and function .
- Results or Outcomes : The outcomes of these applications include the ability to study the structure and function of proteins and nucleic acids in greater detail .
OLEDs and Electronic Devices
- Summary of Application : Triphenylsilylamine derivatives have useful properties in electrical conductivity and electroluminescence, and they are used in Organic Light Emitting Diodes (OLEDs) as hole-transporters .
- Methods of Application : In the manufacturing process of OLEDs, TPSA derivatives are deposited onto a substrate using techniques such as thermal evaporation . These materials serve as a layer that facilitates the movement of positive charges (holes) from the anode towards the emissive layer of the OLED .
- Results or Outcomes : The use of TPSA derivatives in OLEDs contributes to their high efficiency and performance. The specific results, including any quantitative data or statistical analyses, would depend on the particular device being manufactured .
High-Temperature Gas Chromatography
- Summary of Application : TPSA is used in the coating of capillary columns for high-temperature gas chromatography .
- Methods of Application : In this application, TPSA is used to create a stationary phase inside the capillary column. The stationary phase interacts with the sample components as they pass through the column, affecting their retention time .
- Results or Outcomes : The use of TPSA in high-temperature gas chromatography can improve the separation of components in a sample, leading to more accurate and reliable results .
High-Performance Liquid Chromatography (HPLC)
- Summary of Application : TPSA is used in the coating of stationary phases for high-performance liquid chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
- Methods of Application : TPSA is used to create a stationary phase inside the column of the HPLC. The stationary phase interacts with the sample components as they pass through the column, affecting their retention time .
- Results or Outcomes : The use of TPSA in HPLC can improve the separation of components in a sample, leading to more accurate and reliable results .
Material Science
- Summary of Application : TPSA and its derivatives have been used in the field of material science, particularly in the development of new materials with unique properties .
- Results or Outcomes : The outcomes of these syntheses are new materials with unique properties. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
properties
IUPAC Name |
[amino(diphenyl)silyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOALGKMKUSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194983 | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsilylamine | |
CAS RN |
4215-80-9 | |
| Record name | 1,1,1-Triphenylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4215-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triphenylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)








![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)


